molecular formula C12H9ClN2O3 B2763420 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione CAS No. 321432-24-0

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2763420
CAS No.: 321432-24-0
M. Wt: 264.67
InChI Key: HVJVUYMPZACFTR-UHFFFAOYSA-N
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Description

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of an acetyl group at the 5-position and a 4-chlorophenyl group at the 1-position of the pyrimidinedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of 4-chlorobenzaldehyde with urea, followed by cyclization and acetylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have investigated its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Preliminary research suggests that this compound may exhibit antimicrobial and anticancer properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-1-phenyl-2,4(1H,3H)-pyrimidinedione: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    5-acetyl-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione: The presence of a methyl group instead of chlorine can lead to different chemical and physical properties.

Uniqueness

The presence of the 4-chlorophenyl group in 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione imparts unique electronic and steric effects, influencing its reactivity and potential applications. This makes it distinct from other similar compounds and highlights its versatility in various research and industrial contexts.

Properties

IUPAC Name

5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-7(16)10-6-15(12(18)14-11(10)17)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJVUYMPZACFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320553
Record name 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321432-24-0
Record name 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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